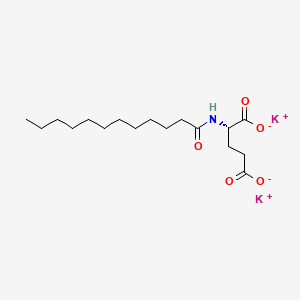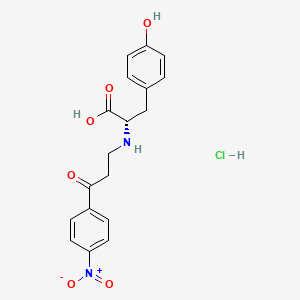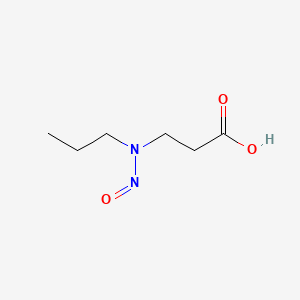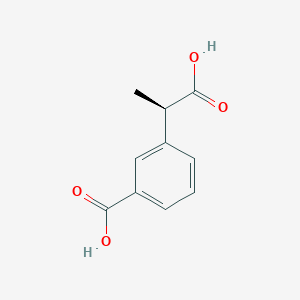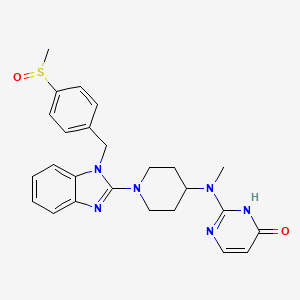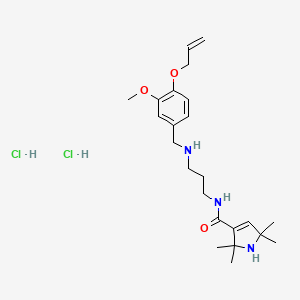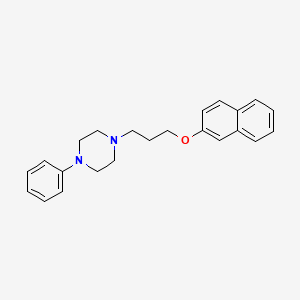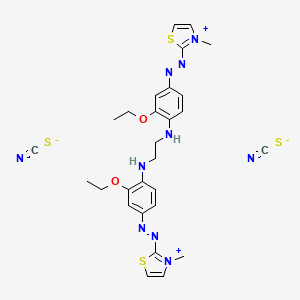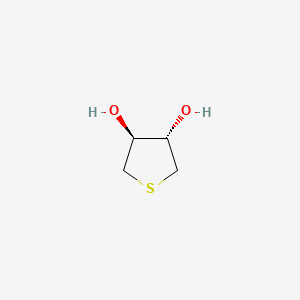
trans-3,4-Dihydroxythiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3,4-Dihydroxythiolane: is a cyclic organic compound characterized by the presence of two hydroxyl groups attached to a thiolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dihydroxythiolane typically involves the regio- and diastereoselective synthesis methods. One such method includes the metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols, which affords trans-3,4-diaryldihydrocoumarins in good yields with high regio- and diastereoselectivities . This method is characterized by a wide substrate scope, good functional group tolerance, and efficiency on a gram scale.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of regio- and diastereoselective synthesis can be scaled up for industrial applications. The use of metal-free methodologies and efficient reaction conditions makes this compound a viable candidate for large-scale production.
化学反应分析
Types of Reactions: trans-3,4-Dihydroxythiolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s thiolane ring and hydroxyl groups make it reactive under different conditions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as selenoxide reagents.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like alkyl halides or acyl chlorides can be used to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of disulphide bonds, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
Chemistry: In chemistry, trans-3,4-Dihydroxythiolane is used as a reagent for the formation of disulphide bonds in proteins. Its strong and selective oxidizing properties make it valuable for studying oxidative folding pathways of proteins .
Biology: In biological research, the compound’s ability to form disulphide bonds is utilized to study protein folding and stability. It is also used in the diagnosis of weakly folded structures and the identification of key intermediates in protein folding.
Medicine: The compound’s potential applications in medicine include its use as a diagnostic tool for studying protein misfolding diseases. Its ability to form disulphide bonds can be leveraged to develop therapeutic strategies for diseases involving protein misfolding and aggregation.
Industry: In industrial applications, this compound can be used in the synthesis of various organic compounds. Its regio- and diastereoselective synthesis methods make it a valuable intermediate in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism by which trans-3,4-Dihydroxythiolane exerts its effects involves the formation of disulphide bonds through oxidation reactions. The compound’s selenoxide form (DHS ox) acts as a strong and selective oxidant for thiol substrates, facilitating the rapid and quantitative formation of disulphide bonds . This process is crucial for the oxidative folding of proteins and the stabilization of their native structures.
相似化合物的比较
trans-3,4-Dihydroxyselenolane: Similar to trans-3,4-Dihydroxythiolane, this compound contains a selenolane ring instead of a thiolane ring.
3,4-Dihydroxy- trans -stilbene: This compound is a derivative of stilbene and exhibits antioxidant properties.
Uniqueness: this compound is unique due to its strong and selective oxidizing properties, which make it valuable for studying oxidative folding pathways of proteins. Its ability to form disulphide bonds rapidly and quantitatively sets it apart from other disulphide reagents, such as oxidized dithiothreitol and glutathione .
属性
CAS 编号 |
2657-70-7 |
|---|---|
分子式 |
C4H8O2S |
分子量 |
120.17 g/mol |
IUPAC 名称 |
(3S,4S)-thiolane-3,4-diol |
InChI |
InChI=1S/C4H8O2S/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4-/m1/s1 |
InChI 键 |
WONPWMKTZAPWSP-QWWZWVQMSA-N |
手性 SMILES |
C1[C@H]([C@@H](CS1)O)O |
规范 SMILES |
C1C(C(CS1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


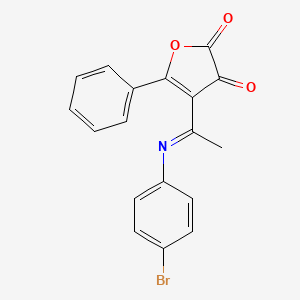

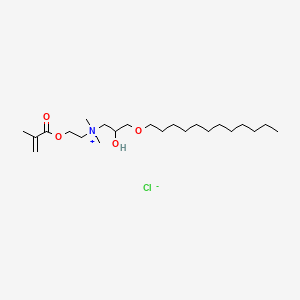
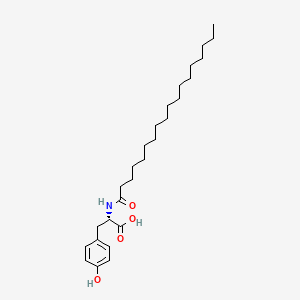
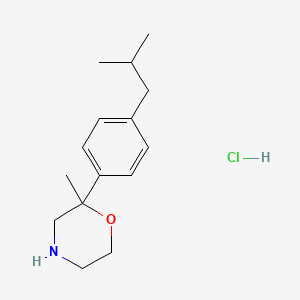
![(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B15184869.png)
